molecular formula C9H12F2N2O B12967319 (S)-1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine

(S)-1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B12967319
M. Wt: 202.20 g/mol
InChI Key: JQCGFSPSWVEHLK-MRVPVSSYSA-N
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Description

(S)-1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine is a chiral organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-difluoro-4-methoxybenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its use in the development of advanced materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved include signal transduction and metabolic pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluoro-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diol: A related compound with similar structural features.

    2,5-Difluoro-4-methoxyphenylacetic acid: Another derivative with comparable properties.

Uniqueness

(S)-1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine is unique due to its chiral nature and the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12F2N2O

Molecular Weight

202.20 g/mol

IUPAC Name

(1S)-1-(2,5-difluoro-4-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H12F2N2O/c1-14-9-3-6(10)5(2-7(9)11)8(13)4-12/h2-3,8H,4,12-13H2,1H3/t8-/m1/s1

InChI Key

JQCGFSPSWVEHLK-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)F)[C@@H](CN)N)F

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(CN)N)F

Origin of Product

United States

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